REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([C:10]([CH3:19])([CH2:15][CH2:16][C:17]#[N:18])[C:11](OC)=[O:12])=[CH:4][CH:3]=1.Cl.C([O-])([O-])=O.[K+].[K+]>CO.O=[Pt]=O>[Cl:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([C:10]2([CH3:19])[CH2:15][CH2:16][CH2:17][NH:18][C:11]2=[O:12])=[CH:4][CH:3]=1 |f:2.3.4|
|
Type
|
CUSTOM
|
Details
|
Then the resulting mixture was stirred under 50 Psi of H2 at r.t for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension was degassed
|
Type
|
ADDITION
|
Details
|
refilled with H2 several times
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the combined filtrates were evaporated to dryness
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with MeOH (5 L)
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the crude residue was partitioned between CH2Cl2 (10 L) and water (5 L)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (5 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude residue was triturated with MTBE
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)OC)C1(C(NCCC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 770 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 775.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |